N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea
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Overview
Description
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a brominated benzamide core, a methoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea typically involves multiple steps:
Bromination: The initial step involves the bromination of 2-methoxybenzamide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2-thiazole: Similar structure with a thiazole ring and brominated benzyl group.
4-bromo-2-methoxyaniline: Contains a bromine atom and methoxy group but lacks the thiazole ring.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar brominated and methoxy functionalities but with a pyridine ring.
Uniqueness
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is unique due to its combination of a brominated benzamide core, methoxy group, and thiazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
445415-97-4 |
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Molecular Formula |
C22H16BrN3O2S2 |
Molecular Weight |
498.4g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H16BrN3O2S2/c1-28-19-10-9-14(23)11-17(19)20(27)25-21(29)26-22-24-18(12-30-22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H2,24,25,26,27,29) |
InChI Key |
MCUYRBLOFHFVMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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